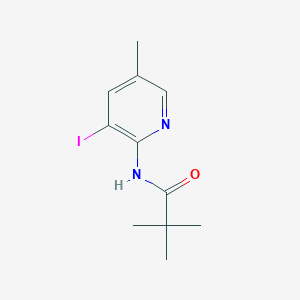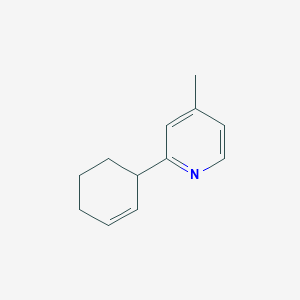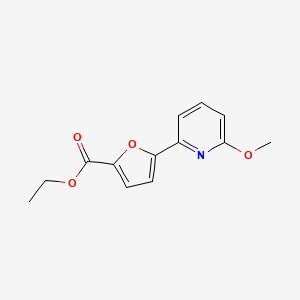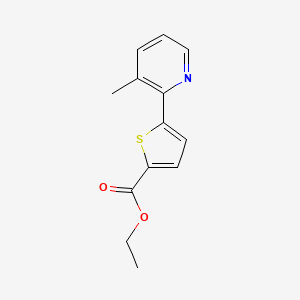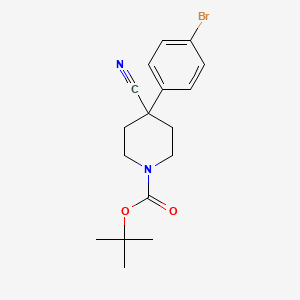
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” includes a fluoropyridine ring attached to a propyl group with an alcohol functional group . The SMILES string for this compound isNc1ncc(F)cc1CCCO . Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” include a solid form and a molecular weight of 170.18 . The compound has a SMILES string ofNc1ncc(F)cc1CCCO .
Aplicaciones Científicas De Investigación
Supramolecular Assembly
A study focused on the synthesis and characterization of a mixture of E and Z isomers related to your compound, highlighting their roles in forming three-dimensional supramolecular networks. This is important for understanding molecular self-assembly processes and molecular conformation stabilization (Matos et al., 2016).
Corrosion Inhibition
Research on photo-cross-linkable polymers, which include compounds similar to (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate, demonstrated their use as efficient inhibitors for the corrosion of mild steel in hydrochloric acid. This has significant implications for industrial applications in corrosion prevention (Baskar et al., 2014).
Photochromic Properties
A study on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, which is structurally similar to your compound, revealed their potential in materials science, especially for applications requiring light-induced isomerization (Ortyl et al., 2002).
Solar Cell Applications
Research on organic sensitizers for solar cell applications, involving molecules structurally related to your compound, indicated high efficiency in photon to current conversion. This highlights the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Polymerization Kinetics
A study on the kinetics of free-radical polymerization of acrylates, including methyl acrylate, provided insights into the relative propagation kinetics of these monomers. This research is crucial for the development of polymers with desired properties (Degirmenci et al., 2009).
Biolabeling Properties
The optical and biolabeling properties of a novel molecule, structurally related to (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate, were investigated for potential applications in bioimaging and biosensing (Nagy et al., 2016).
Anti-Cancer Activity
Research on E and Z isomeric intermediates based on similar compounds demonstrated their potential in fluorescence characteristics and selective anti-cancer activity, which is significant for medical and pharmaceutical applications (Irfan et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-3-(2-amino-5-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUASNHFMOMHPW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)
